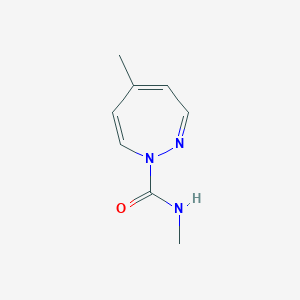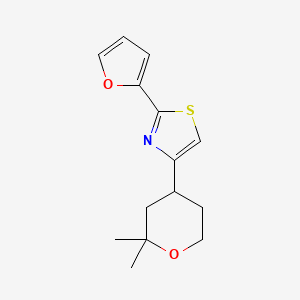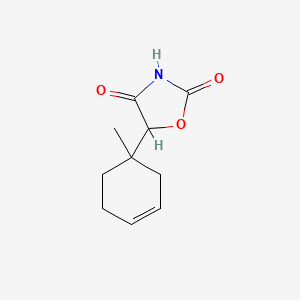
5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione is an organic compound with a unique structure that combines a cyclohexene ring with an oxazolidine-2,4-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione typically involves the reaction of 1-methylcyclohex-3-en-1-amine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidine-2,4-dione ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the cyclohexene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: Shares the cyclohexene ring but lacks the oxazolidine-2,4-dione moiety.
Cyclohexenone: Contains a cyclohexene ring with a ketone group, differing in functional groups and reactivity.
Uniqueness
5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione is unique due to its combination of a cyclohexene ring with an oxazolidine-2,4-dione moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
89402-16-4 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
5-(1-methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H13NO3/c1-10(5-3-2-4-6-10)7-8(12)11-9(13)14-7/h2-3,7H,4-6H2,1H3,(H,11,12,13) |
Clé InChI |
FLEOVXQWFNBGEA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=CC1)C2C(=O)NC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
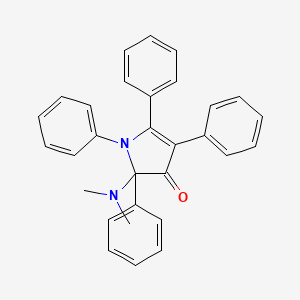
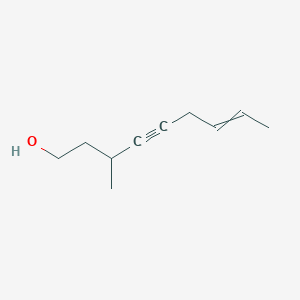
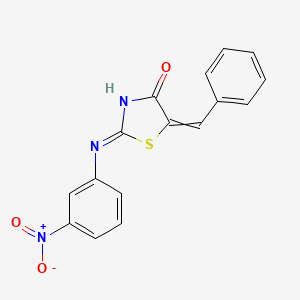

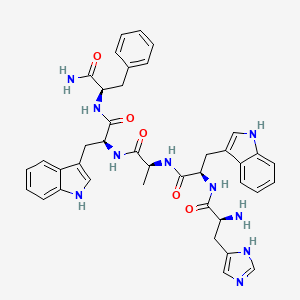
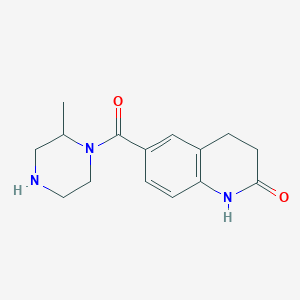
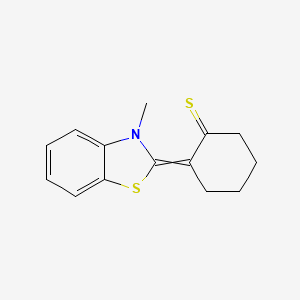


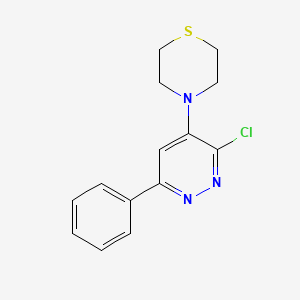
![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
